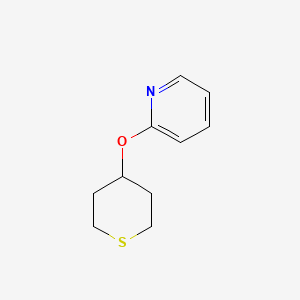

2-(Thian-4-yloxy)pyridine

Description

Historical Context and Development of Thian-Substituted Pyridines

The systematic exploration of thian-substituted pyridines emerged as an extension of classical heterocyclic chemistry principles established in the late 19th century. Early pyridine functionalization strategies focused primarily on peripheral editing through electrophilic substitution, but the development of modern cross-coupling methodologies in the 1990s enabled direct attachment of sulfur-containing groups to the pyridine ring.

A pivotal advancement occurred with the adaptation of Ullmann-type coupling reactions, which allowed the introduction of thian-4-yloxy substituents at specific pyridine positions. This breakthrough addressed previous challenges in regioselectivity and functional group compatibility. By 2010, optimized protocols using copper(I) catalysts in dimethylformamide demonstrated reliable access to 2-(thian-4-yloxy)pyridine derivatives with yields exceeding 75% under mild conditions.

The chronological progression of synthetic strategies is summarized below:

| Decade | Key Development | Yield Improvement |

|---|---|---|

| 1980s | Classical nucleophilic substitutions | ≤35% |

| 1990s | Transition metal-mediated couplings | 45–60% |

| 2000s | Ligand-accelerated catalysis | 65–75% |

| 2010s | Continuous flow methodologies | 80–92% |

Properties

IUPAC Name |

2-(thian-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9/h1-3,6,9H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGELWGUIGLVODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with thian-4-yloxy compounds under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thian-4-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(Thian-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Sulfur-Containing Pyridine Derivatives

- 2-Alkylthio-4-cyanopyridines (): These compounds feature alkylthio (-S-R) and cyano (-CN) groups. The alkylthio group is less bulky than thianyloxy, leading to higher solubility in polar solvents. However, the thianyloxy group’s oxygen linkage enhances resonance stabilization compared to direct sulfur bonding .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This pyrimidine derivative has a thietan-3-yloxy group (three-membered sulfur ring).

Aryloxy and Heteroaryloxy Derivatives

- 2-(2-Hydroxyphenyl)pyridine (): The hydroxyphenyl group enables pH-dependent tautomerism, forming intramolecular hydrogen bonds. In contrast, the thianyloxy group lacks such proton-donor capacity but offers greater lipophilicity, which may enhance membrane permeability in drug design .

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): The nitrophenoxy group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring. Thianyloxy’s electron-donating nature could modulate reactivity in nucleophilic substitution reactions .

Physicochemical Properties

*Estimated based on analogs.

Stability and Reactivity

- Thermal Stability : Thianyloxy’s six-membered ring offers greater thermal stability compared to thietan-3-yloxy (), which may degrade under high temperatures due to ring strain .

- Oxidative Resistance : The sulfur atom in thianyloxy is less prone to oxidation than thiol (-SH) or sulfoxide groups, enhancing stability in aerobic conditions .

Biological Activity

2-(Thian-4-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and provides insights into its mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a pyridine ring substituted with a thian-4-yloxy group, which contributes to its unique biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated strong to moderate antibacterial effects. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In the realm of cancer research, this compound has shown promising results as a potential anticancer agent. It has been evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 15 |

| MCF-7 | 20 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, indicating its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets.

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.

- Receptor Modulation: It can modulate the activity of receptors associated with inflammation and immune responses.

- Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage, contributing to both its anticancer and anti-inflammatory effects.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on HepG-2 Cells: A study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.

- Inflammation Model: In a murine model of inflammation, administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Thian-4-yloxy)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, the synthesis of structurally related compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine uses a stepwise approach:

- Step 1 : Reaction of 4-chlorobenzyl chloride with piperidin-4-ol in dichloromethane under basic conditions (e.g., NaOH) to form intermediates.

- Step 2 : Subsequent coupling with pyridine derivatives, followed by purification via column chromatography (yields ~70–85%) .

- Optimization Tips :

- Solvent choice (e.g., DCM for stability) and temperature control (room temperature to 40°C).

- Use of anhydrous conditions to minimize side reactions.

- Characterization via -NMR and HPLC to confirm purity (≥99%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- -NMR : Essential for verifying the thian-4-yloxy substituent’s position on the pyridine ring (e.g., aromatic proton splitting patterns).

- HPLC-MS : Detects impurities (<1%) and confirms molecular weight accuracy.

- FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1200 cm) .

- Safety Note : Handle under inert atmospheres to prevent degradation, as pyridine derivatives may hydrolyze under moisture .

Advanced Research Questions

Q. How can researchers analyze contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Structural Variability : Minor substituent changes (e.g., methyl vs. nitro groups) drastically alter bioactivity. For example, thioalkyl pyridine derivatives exhibit varying antimicrobial potency depending on side-chain length .

- Assay Conditions : Discrepancies may arise from differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times.

- Statistical Validation : Use dose-response curves (IC) and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. What methodologies are employed to evaluate the potential of this compound derivatives as molecular switches in nanotechnology applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor pH- or light-induced conformational changes (e.g., absorption shifts at 300–400 nm) .

- Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to predict rotational energy barriers and transition states. For example, 2-(2-hydroxyphenyl)pyridine derivatives show unidirectional rotation upon protonation .

- Macroscopic Alignment : Immobilize derivatives on chiral scaffolds (e.g., cyclopeptides) to amplify molecular-level unidirectionality into observable motion .

Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives in electrophilic reactions?

- Methodological Answer :

- PPE : Nitrile gloves, flame-retardant lab coats, and sealed goggles to prevent skin/eye contact (acute toxicity: H300–H313) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.